3-(2-Nitrophenoxy)propanoic acid

Vue d'ensemble

Description

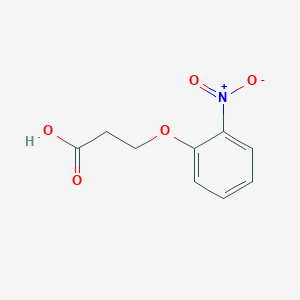

3-(2-Nitrophenoxy)propanoic acid is an organic compound with the molecular formula C9H9NO5. It is characterized by the presence of a nitro group attached to a phenoxy ring, which is further connected to a propanoic acid moiety.

Méthodes De Préparation

The synthesis of 3-(2-Nitrophenoxy)propanoic acid typically involves the reaction of 2-nitrophenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloropropanoic acid, leading to the formation of the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

3-(2-Nitrophenoxy)propanoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various alcohols and acid catalysts. The major products formed from these reactions include 3-(2-aminophenoxy)propanoic acid, substituted phenoxy derivatives, and esters of this compound .

Applications De Recherche Scientifique

Pharmaceutical Research

Peptide Synthesis

3-(2-Nitrophenoxy)propanoic acid is a critical building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This method allows for the creation of complex peptide sequences with high purity, making it essential for developing new therapeutic agents. The compound's structural properties enable the incorporation of various functional groups, enhancing the versatility of synthesized peptides.

Drug Development

The compound is valuable in designing novel pharmaceuticals targeting specific biological pathways. Its unique structure can enhance the efficacy of drug candidates by modifying their pharmacokinetic profiles. For instance, it has been utilized to create prodrugs that remain stable in circulation but are activated in specific tissues, thereby improving therapeutic outcomes.

Bioconjugation

This compound plays a significant role in bioconjugation processes, which involve linking biomolecules such as proteins and antibodies to therapeutic agents. This application is crucial for improving targeted delivery systems in medical applications. By facilitating the attachment of drugs to specific cell types or tissues, the compound enhances the precision of treatment regimens.

Neuroscience Research

Due to its structural properties, this compound is employed in neuroscience studies related to neurotransmitter pathways. It aids researchers in understanding neurological disorders and potential treatments by mimicking certain biochemical environments. For example, studies have shown that compounds similar to this compound can induce behavioral and biochemical changes analogous to those observed in Huntington's disease models, providing insights into disease mechanisms and potential therapeutic targets.

Cancer Therapy

Recent research has highlighted the potential of this compound as a component of novel cancer therapies. A study demonstrated its use as a bioreductive prodrug when conjugated with paclitaxel, a well-known anticancer drug. The resulting compound, 3-(2-Nitrophenyl) propionic acid-paclitaxel (NPPA-PTX), exhibited enhanced stability and selective activation in hypoxic tumor environments, significantly improving anti-tumor efficacy compared to free paclitaxel.

Case Study: NPPA-PTX Prodrug

- Objective : To evaluate the anti-tumor activity of NPPA-PTX.

- Methodology : The study involved synthesizing NPPA-PTX and assessing its stability in phosphate-buffered saline (PBS) and rat plasma.

- Findings : NPPA-PTX demonstrated stability under normal conditions but was activated in hypoxic tumor tissues, leading to significant anti-tumor activity against KB and MDA-MB-231 cancer cell lines.

- Results Summary :

| Parameter | NPPA-PTX (IC50) | Free Paclitaxel (IC50) |

|---|---|---|

| KB Cells | 0.209 μM | 0.127 μM |

| MDA-MB-231 Cells | Higher efficacy under hypoxia | Standard efficacy |

This study indicates that NPPA-PTX could be a promising candidate for further evaluation as an effective cancer treatment.

Mécanisme D'action

The mechanism of action of 3-(2-Nitrophenoxy)propanoic acid depends on the specific application. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps. In substitution reactions, the nitro group influences the reactivity of the phenoxy ring by withdrawing electron density, thereby affecting the position and rate of electrophilic attack .

Comparaison Avec Des Composés Similaires

3-(2-Nitrophenoxy)propanoic acid can be compared with similar compounds such as 3-(4-nitrophenoxy)propanoic acid and 3-(2-aminophenoxy)propanoic acid. The key differences lie in the position and nature of the substituents on the phenoxy ring. For example, 3-(4-nitrophenoxy)propanoic acid has the nitro group in the para position, which affects its reactivity and physical properties. Similarly, 3-(2-aminophenoxy)propanoic acid has an amino group instead of a nitro group, leading to different chemical behavior and applications .

Similar Compounds

- 3-(4-Nitrophenoxy)propanoic acid

- 3-(2-Aminophenoxy)propanoic acid

- 3-(2-Hydroxyphenoxy)propanoic acid

These compounds share a similar core structure but differ in the nature and position of the substituents, which influence their chemical properties and applications.

Activité Biologique

3-(2-Nitrophenoxy)propanoic acid is a compound that has garnered attention in various fields of biological research, particularly in proteomics and medicinal chemistry. Its structure suggests potential interactions with biological macromolecules, which may lead to significant therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential implications for drug development.

Chemical Structure and Properties

This compound, with the chemical formula C10H11NO4, features a nitrophenyl group attached to a propanoic acid moiety. This unique structure may facilitate its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : Some studies suggest that compounds with similar structures show promise against various bacterial strains.

- Proteomic Interactions : The compound is often utilized in proteomics research, indicating its potential to interact with proteins or enzymes, which could be pivotal in understanding its mechanism of action.

Case Studies and Research Findings

- Proteomics Applications : Research indicates that this compound may serve as a probe in proteomics to study protein interactions and functions. Its ability to modify protein behavior could provide insights into cellular mechanisms and disease pathways.

- Synthesis and Evaluation : In a study involving related nitrophenoxy compounds, various derivatives were synthesized and evaluated for their biological activity. The findings highlighted the importance of structural variations in determining the efficacy of these compounds against pathogens .

- Toxicity and Safety Profiles : While specific toxicity data for this compound is scarce, related compounds have been assessed for safety in vitro. These assessments are critical for understanding the therapeutic window and potential side effects when considering these compounds for drug development .

Propriétés

IUPAC Name |

3-(2-nitrophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c11-9(12)5-6-15-8-4-2-1-3-7(8)10(13)14/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIYJDFJPJUROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284778 | |

| Record name | 3-(2-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6336-59-0 | |

| Record name | 3-(2-Nitrophenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6336-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Nitrophenoxy)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6336-59-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.